molecular formula C6H2F3NO B1302958 2,3,5-Trifluoropyridine-4-carbaldehyde CAS No. 266312-20-3

2,3,5-Trifluoropyridine-4-carbaldehyde

Cat. No.: B1302958
CAS No.: 266312-20-3
M. Wt: 161.08 g/mol
InChI Key: WKAJBRZTHRZEAU-UHFFFAOYSA-N
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Description

2,3,5-Trifluoropyridine-4-carbaldehyde is an organic compound with the molecular formula C6H2F3NO. It is a fluorinated derivative of pyridine, characterized by the presence of three fluorine atoms at positions 2, 3, and 5, and an aldehyde group at position 4 on the pyridine ring.

Scientific Research Applications

2,3,5-Trifluoropyridine-4-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

Mode of Action

It is known that fluorinated pyridines can undergo heterolytic c-h bond cleavage under basic conditions to form carbenes, which can then interact with nucleophiles or π-electron containing molecules . This suggests that 2,3,5-Trifluoropyridine-4-carbaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential to form carbenes and interact with nucleophiles or π-electron containing molecules , it may be involved in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with nucleophiles to introduce the aldehyde group at the desired position. The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluoropyridine-4-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,3,5-trifluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAJBRZTHRZEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376629
Record name 2,3,5-trifluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266312-20-3
Record name 2,3,5-trifluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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